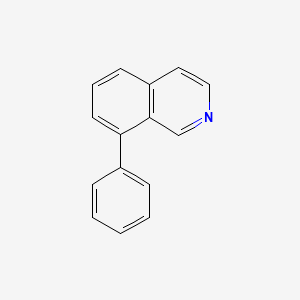

8-Phenylisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in heterocyclic chemistry. slideshare.net This core is prevalent in a vast number of naturally occurring alkaloids, many of which exhibit potent physiological activities. slideshare.net The presence of the nitrogen atom in the ring system not only influences the electron distribution and aromaticity but also provides a site for functionalization and interaction with biological targets.

Historically, isoquinoline was first isolated from coal tar in 1885. slideshare.net Since then, numerous synthetic methods have been developed for its preparation, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. wikipedia.orgpharmaguideline.comslideshare.net These methods have enabled chemists to access a wide array of substituted isoquinolines, paving the way for extensive investigations into their chemical and biological properties. The isoquinoline nucleus is a key component in various pharmaceuticals, including the vasodilator papaverine (B1678415) and the antihypertensive agent debrisoquine. pharmaguideline.com Its derivatives have found applications as anesthetics, antifungals, and corrosion inhibitors, highlighting the broad utility of this heterocyclic system. chemicalbook.com

Evolution of Research Focus on 8-Phenylisoquinoline Scaffolds

Initial interest in phenyl-substituted isoquinolines was primarily from a fundamental synthetic and structural perspective. An early notable contribution to the field was the work by Ahmad and Hey in 1961, which specifically investigated 8-phenylisoquinolines. rsc.org This foundational research laid the groundwork for subsequent explorations into the synthesis and reactivity of this particular isomer.

Over the decades, the focus of research on this compound has evolved significantly. The advent of modern catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of 8-arylisoquinoline derivatives, allowing for greater efficiency and molecular diversity. chemicalbook.comnih.gov This has, in turn, accelerated the exploration of their potential applications. In recent years, the research has bifurcated into two prominent areas: medicinal chemistry and materials science. In medicinal chemistry, this compound derivatives are being investigated as potential anticancer agents and for their role in targeting neurodegenerative diseases. researchgate.netnih.gov In materials science, the focus has been on the development of novel organic light-emitting diodes (OLEDs), where this compound derivatives can act as host materials.

Scope and Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, spanning organic synthesis, medicinal chemistry, pharmacology, and materials science. The ability to readily synthesize a variety of derivatives has made this scaffold an attractive platform for developing new therapeutic agents and functional materials.

In the realm of medicinal chemistry, the this compound core is being explored for its potential to interact with various biological targets. For instance, certain derivatives have shown promise as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. organicreactions.org The structural rigidity and aromatic nature of the this compound system also make it a candidate for the design of ligands for metal-based catalysts. mdpi.com

Furthermore, the photophysical properties of this compound derivatives have garnered interest in the field of materials science. Their thermal stability and ability to form stable complexes with metals like iridium have led to their investigation as components in OLEDs. The interdisciplinary nature of this compound research is further underscored by its potential applications in agrochemicals, where quinoline (B57606) derivatives have been explored for their fungicidal and insecticidal properties. nih.govresearchgate.netnih.govresearchgate.net The continued exploration of this versatile scaffold is expected to yield further advancements across these diverse scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

8-phenylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKRABUEPOPVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 8 Phenylisoquinoline and Its Derivatives

Classical Cyclization Approaches to the Isoquinoline (B145761) Ring System

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, typically involve the cyclization of suitably substituted acyclic precursors to form the isoquinoline ring system. However, their direct utility for constructing the 8-phenylisoquinoline framework is often limited.

The Bischler-Napieralski reaction, a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃), is generally effective for isoquinoline synthesis, particularly when electron-donating groups are present on the aromatic ring nrochemistry.comresearchgate.netslideshare.net. However, reports indicate that classical Bischler-Napieralski approaches have been "unrewarding" for the direct synthesis of 8-phenylisoquinolines cdnsciencepub.com. This limitation may stem from the specific electronic and steric requirements for cyclization at the position that ultimately becomes C8, or potential side reactions that divert the desired cyclization pathway. While modifications exist for synthesizing various substituted isoquinolines, including those with phenyl substituents at other positions organic-chemistry.orgrsc.org, specific adaptations for efficient this compound formation via this route are not widely documented.

The Pictet-Spengler reaction, which involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form tetrahydroisoquinolines name-reaction.comdepaul.eduthermofisher.com, is another classical method for constructing the isoquinoline core. Similar to the Bischler-Napieralski reaction, the direct application of the Pictet-Spengler reaction to achieve the this compound structure has also been described as "unrewarding" cdnsciencepub.com. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring and the nature of the substituents. For the 8-phenyl substitution, the required precursor would necessitate a phenyl group positioned to direct cyclization to the C8 position, which is synthetically challenging to achieve efficiently through standard Pictet-Spengler conditions.

The Pomeranz-Fritsch reaction, involving the acid-catalyzed cyclization of benzalaminoacetals, is a well-established method for isoquinoline synthesis wikipedia.orgthermofisher.comorganicreactions.org. While it offers the advantage of potentially accessing isoquinolines with substitution patterns difficult to achieve by other means, including at the C7 and C8 positions organicreactions.orgresearchgate.net, its application to the direct synthesis of 8-phenylisoquinolines has also been met with limited success, being described as "unrewarding" cdnsciencepub.com. Despite these challenges, some related work has been reported. For instance, modified Pomeranz-Fritsch procedures have been employed to synthesize precursors like 8-bromo-6,7-dimethoxyisoquinoline cdnsciencepub.com, which could then be subjected to cross-coupling reactions to introduce the phenyl moiety. Furthermore, early work by Ahmad and Hey is cited for a related phenylation procedure that successfully prepared the parent this compound cdnsciencepub.com.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing powerful and versatile tools for forming carbon-carbon bonds. These methods have proven particularly effective for introducing aryl substituents at specific positions of heterocyclic systems, including the isoquinoline core at the C8 position.

The Suzuki-Miyaura coupling reaction, which couples organoboranes with organic halides or pseudohalides in the presence of a palladium catalyst and a base, is a highly efficient method for C-C bond formation libretexts.org. This reaction has been successfully applied to the synthesis of 8-arylisoquinoline derivatives. For example, studies have reported the synthesis of 8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives through the Suzuki-Miyaura coupling of an 8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids mdpi.comresearchgate.netnih.govresearchgate.net. These reactions typically employ palladium catalysts such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ in combination with ligands like Sphos and bases such as K₂CO₃ in mixed solvent systems like THF/H₂O, achieving yields ranging from 40% to 98% mdpi.comresearchgate.netnih.govresearchgate.net.

Furthermore, Suzuki-Miyaura coupling has been utilized to synthesize 8-aryl- and 8-phenyl-tetrahydroisoquinoline derivatives. This approach typically involves the coupling of an 8-bromo-tetrahydroisoquinoline intermediate with an appropriate arylboronic acid researchgate.net. The development of efficient palladium or nickel catalysts and optimized reaction conditions has enabled the introduction of phenyl and other aryl groups at the C8 position of isoquinoline precursors, providing access to valuable this compound scaffolds.

Table 1: Suzuki-Miyaura Coupling for 8-Substituted Isoquinoline Synthesis

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 2-Substituted pyrimidinyl boronic acid | Pd(PPh₃)₂Cl₂, Sphos | K₂CO₃ | THF/H₂O | 65 | 40-98 | mdpi.comresearchgate.netnih.govresearchgate.net |

| 8-Bromotetrahydroisoquinotin-4-one | Phenylboronic acid | Pd catalyst ( unspecified ) | Base | Solvent | - | Good | researchgate.net |

| 8-Bromo-6,7-dimethoxyisoquinoline | 3,4-Dimethoxyphenylmagnesium bromide | Ni dppp (B1165662) (catalyst) | - | THF | Reflux | Not specified | cdnsciencepub.com |

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed methodologies are being explored for C-H arylation and C-X functionalization at the 8-position of isoquinoline derivatives. Palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides with iodoarenes has demonstrated high selectivity for the C8 position, utilizing various palladium catalysts and conditions utrgv.eduresearchgate.netdntb.gov.uaacs.org. While these studies focus on quinoline N-oxides, they highlight the potential for developing similar directed C-H functionalization strategies for isoquinolines at the C8 position.

Other cross-coupling reactions, such as Kumada-Tamao-Corriu coupling, have been employed to synthesize 1-phenylisoquinoline (B189431) by reacting 1-chloroisoquinoline (B32320) with phenylmagnesium chloride using nickel catalysts rsc.orgchemrxiv.org. Although this particular example targets the C1 position, it underscores the broader applicability of transition metal catalysis for arylating isoquinoline systems. The development of regioselective C-H activation or cross-coupling protocols specifically for the C8 position of isoquinolines remains an active area of research, aiming to provide more direct and efficient routes to this compound and its analogues.

Compound List:

this compound

3,4-Dihydroisoquinoline

Tetrahydroisoquinoline

β-Arylethylamide

β-Arylethylcarbamate

Benzalaminoacetal

8-Bromo-6,7-dimethoxyisoquinoline

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

2-Substituted pyrimidinyl boronic acid

8-Pyrimidinyl-2-phenylisoquinolin-1(2H)-one

8-Aryl-tetrahydroisoquinoline

8-Phenyl-tetrahydroisoquinoline

8-Bromotetrahydroisoquinotin-4-one

3,4-Dimethoxyphenylmagnesium bromide

Quinoline N-oxide

Iodoarene

1-Phenylisoquinoline

1-Chloroisoquinoline

Phenylmagnesium chloride

Nickel-Catalyzed Synthetic Routes to this compound Frameworks

Nickel catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity for C-C and C-heteroatom bond formation. For the construction of isoquinoline frameworks, nickel catalysts have been employed in various annulation and cross-coupling reactions. While direct nickel-catalyzed synthesis of this compound specifically might not be as extensively documented as other methods, the principles of nickel-catalyzed cross-coupling are highly applicable. Nickel's ability to undergo facile oxidative addition and access multiple oxidation states makes it suitable for coupling aryl halides with organometallic reagents or for C-H activation/functionalization strategies.

Nickel-catalyzed reactions, such as the Kumada-Tamao-Corriu coupling, can facilitate the formation of C-C bonds between aryl halides and Grignard reagents nih.gov. Applying this methodology to an 8-halo-isoquinoline precursor with a phenyl Grignard reagent, or vice versa, represents a potential route to this compound. Furthermore, nickel catalysis is known to be effective in various annulation reactions that construct the isoquinoline ring system itself, often involving alkynes and nitrogen-containing precursors researchgate.net. These methods can be adapted to incorporate phenyl substituents during the ring formation or to functionalize pre-formed isoquinoline rings.

Table 1: Representative Nickel-Catalyzed Reactions Relevant to Isoquinoline Synthesis

| Reaction Type | Substrate(s) | Catalyst System (Ni source/Ligand) | Conditions | Product Class | Yield | Reference |

| Annulation | 2-haloaldimines, alkynes | Ni(dppe)Cl2, Et3N | Room temperature | Isoquinolines | High | researchgate.net |

| Cross-Coupling (Grignard) | Aryl halide, Grignard reagent | Ni(0)(NHC)2, bulky NHC ligand | Not specified for specific isoquinoline synthesis | Biaryls/Aryl-heteroaryls | Varies | nih.gov |

| C-H Activation/Arylation | Various substrates with directing groups | Ni complexes | Varies (e.g., with bases, additives) | Functionalized Heterocycles | Varies | princeton.edunih.gov |

Organometallic Approaches in this compound Synthesis

Organometallic chemistry provides a cornerstone for forming carbon-carbon bonds, essential for constructing the phenylisoquinoline framework. These methods typically involve the reaction of an organometallic nucleophile with an electrophilic partner, often an aryl halide or pseudohalide.

Grignard Reactions in the Construction of Phenylisoquinoline Derivatives

Grignard reagents, characterized by the general formula R-Mg-X (where R is an organic group and X is a halogen), are highly reactive organomagnesium compounds that serve as potent nucleophiles. Their utility in forming new carbon-carbon bonds is well-established, particularly in reactions with carbonyl compounds, epoxides, and organic halides. For the synthesis of this compound, a phenyl Grignard reagent (e.g., phenylmagnesium bromide) can be coupled with an 8-halo-isoquinoline derivative. While direct examples of this specific coupling for this compound are limited in the provided search results, related cross-coupling reactions are documented. For instance, iron-catalyzed coupling of phenylmagnesium chloride with 1-chloroisoquinoline has been reported, demonstrating the feasibility of using Grignard reagents for aryl-isoquinoline bond formation uni-muenchen.de. Nickel-catalyzed cross-coupling reactions, such as the Tamao-Kumada-Corriu coupling, also utilize Grignard reagents and are known to be effective for aryl-aryl bond formation nih.gov.

Table 2: Organometallic Approaches for Aryl-Isoquinoline Synthesis

| Reaction Type | Substrate(s) | Organometallic Reagent | Catalyst System (Metal source/Ligand) | Conditions | Product Class | Yield | Reference |

| Fe-Catalyzed Cross-Coupling | 1-chloroisoquinoline | Phenylmagnesium chloride | FeCl3 (or similar Fe salt) | Not specified | 1-Phenylisoquinoline | 82% | uni-muenchen.de |

| Ni-Catalyzed Grignard Cross-Coupling | Aryl halide | Grignard reagent | Ni(COD)2/NHC ligand | Not specified for specific isoquinoline | Aryl-Aryl/Heteroaryl | Varies | nih.gov |

| Grignard reaction with CO2 (followed by acidification) | Phenylmagnesium bromide | Phenylmagnesium bromide | N/A | Reaction with dry ice, then HCl | Benzoic acid derivative | Varies | pressbooks.pubtamu.edu |

Ullmann-type Condensations for Aryl-Isoquinoline Coupling

Ullmann and Ullmann-type reactions, traditionally copper-catalyzed, are classical methods for forging aryl-aryl bonds (Ullmann biaryl synthesis) and aryl-heteroatom bonds (Ullmann-type condensations) organic-chemistry.orgacs.orgwikipedia.org. These reactions typically involve the coupling of aryl halides with copper metal or copper salts, often requiring elevated temperatures and polar solvents. Modern advancements have introduced more efficient catalytic systems with ligands, allowing for milder conditions and broader substrate scope.

For the synthesis of this compound, an Ullmann-type coupling could involve reacting an 8-halo-isoquinoline with a phenyl source (e.g., phenylboronic acid or phenyl halide) or coupling a halo-benzene with an isoquinoline derivative functionalized at the 8-position with a suitable nucleophile. Copper-catalyzed arylation of heteroaryl halides, including isoquinolines, with phenols has been demonstrated nih.gov, indicating the potential for C-C coupling between aryl and isoquinoline moieties. Palladium and copper co-catalyzed coupling and cyclization reactions have also been employed to construct isoquinoline systems, showcasing the utility of these transition metals in related transformations organic-chemistry.org.

Table 3: Ullmann-Type and Related Copper-Catalyzed Aryl-Isoquinoline Coupling

| Reaction Type | Substrate(s) | Catalyst System (Cu source/Ligand) | Conditions | Product Class | Yield | Reference |

| Cu-Catalyzed Arylation of Heteroaryl Halides | Phenols, heteroaryl halides (including isoquinolines) | CuI, picolinic acid | DMSO/K3PO4, mild conditions | Diaryl ethers, Heteroaryl ethers | Good | nih.gov |

| Pd/Cu-Catalyzed Coupling/Cyclization | o-iodobenzaldehyde imines, aryl/alkenyl terminal acetylenes | Pd catalyst, Cu catalyst | Not specified for specific this compound formation | Isoquinolines | Excellent | organic-chemistry.org |

| Ullmann Coupling | Aryl halides (e.g., aryl iodides/bromides) | Cu salts, ligands (e.g., diamines) | Varies (e.g., deep eutectic solvents, 60-100°C, air) | Aryl amines, ethers, etc. | Up to 98% | frontiersin.org |

Directed Functionalization Strategies for this compound Scaffolds

Directed functionalization strategies, particularly C-H activation, offer highly efficient routes to selectively introduce substituents onto complex organic molecules. These methods often employ directing groups that coordinate to a metal catalyst, guiding it to a specific C-H bond.

Regioselective Introduction of Substituents on the Isoquinoline Ring

Regioselective functionalization aims to control the precise location of substitution on the isoquinoline ring. For this compound, this could involve introducing further substituents onto the phenyl ring or the isoquinoline core at specific positions relative to the phenyl group. Transition metal-catalyzed C-H activation, often facilitated by directing groups, is a key strategy. For instance, cobalt(III)-catalyzed regioselective C(8)-H olefination of isoquinolone derivatives with terminal alkynes has been reported, demonstrating selective functionalization at the C8 position of an isoquinoline core rsc.org.

The use of directing groups like 8-aminoquinoline (B160924) (AQ) is well-established for nickel- and palladium-catalyzed C-H functionalization reactions on various substrates chemrxiv.orgnih.govrsc.org. While these studies may not always focus on this compound itself, they illustrate the principle of using a strategically placed functional group (like an amino group at the 8-position of a quinoline or isoquinoline scaffold) to direct metal catalysts to activate adjacent or specific C-H bonds for subsequent functionalization. This approach is crucial for achieving high regioselectivity.

Table 4: Regioselective Functionalization Strategies for Isoquinoline Systems

| Reaction Type | Substrate | Directing Group (if applicable) | Catalyst System (Metal source/Ligand) | Conditions | Functionalization Site | Yield | Reference |

| C(8)-H Olefination | Isoquinolone-1H-2-one | None specified | Co(III) catalyst | Terminal aromatic/aliphatic alkynes | C8 | Good | rsc.org |

| C(sp3)-H Arylation (general) | Alkyl carboxamides | 8-Aminoquinoline (AQ) auxiliary | Pd catalyst, BINOL ligand | Aryl iodides | C(sp3) | Varies | nih.gov |

| C(sp3)-H Arylation (general) | Various substrates | 8-Aminoquinoline (AQ) | Ni catalyst | Varies (e.g., with bases like NaOtBu) | C(sp3) | Varies | chemrxiv.org |

Stereoselective Synthesis of this compound Analogs

Stereoselective synthesis aims to control the formation of chiral centers or stereoisomers. In the context of isoquinoline derivatives, this can involve creating enantiomerically enriched products or controlling atropisomerism if the molecule possesses axial chirality. Palladium-catalyzed enantioselective C(sp3)-H functionalization, often employing chiral auxiliaries derived from 8-aminoquinolines, has been developed for various substrates nih.gov. These methods can introduce stereocenters with high enantiomeric excess.

Furthermore, transition metal catalysis can achieve atroposelective synthesis, particularly for biaryl systems where restricted rotation around a single bond creates stable enantiomers. Rhodium-catalyzed atroposelective synthesis of axially chiral 1-aryl isoquinolines has been reported researchgate.net, demonstrating that isoquinoline frameworks can be rendered chiral through metal-catalyzed aryl-aryl bond formation or subsequent functionalization. Nickel-catalyzed atroposelective cross-electrophile coupling also offers pathways to chiral biaryl compounds chemrxiv.org.

Table 5: Stereoselective Synthesis Strategies for Isoquinoline Analogs

| Reaction Type | Substrate(s) | Catalyst System (Metal source/Chiral Ligand/Auxiliary) | Conditions | Stereoselectivity (e.g., ee%) | Yield | Reference |

| Pd-catalyzed Enantioselective C(sp3)-H Arylation | Alkyl carboxamides with C5-iodinated 8-aminoquinoline auxiliary | Pd catalyst, BINOL ligand | Aryl iodides | High (e.g., >90% ee) | Varies | nih.gov |

| Rh-catalyzed Atroposelective Synthesis | Not specified for this compound, but for 1-aryl isoquinolines | Rh catalyst | De novo isoquinoline formation | Atroposelective | Varies | researchgate.net |

| Ni-catalyzed Atroposelective Cross-Electrophile Coupling | Aryl halides | Ni catalyst, chiral ligand | Not specified for specific isoquinoline synthesis | Atroposelective | Varies | chemrxiv.org |

Compound List:

this compound

Isoquinoline

Phenyl Grignard Reagents (e.g., Phenylmagnesium bromide)

Aryl Halides (e.g., Bromobenzene, Iodobenzene, Chlorobenzene)

Halo-isoquinolines (e.g., 8-Bromoisoquinoline, 1-Chloroisoquinoline)

8-Aminoquinoline (AQ)

Isoquinolone-1H-2-one

Allylic Amines

Carbazole

Quinoxaline

Terminal Alkynes

Chemical Reactivity and Transformation Studies of 8 Phenylisoquinoline Scaffolds

Oxidation Reactions of the Isoquinoline (B145761) Nitrogen

The nitrogen atom within the isoquinoline ring of 8-phenylisoquinoline is susceptible to oxidation, typically leading to the formation of N-oxides. This transformation not only alters the electronic properties of the heterocyclic system but also provides a handle for further functionalization. The oxidation is commonly achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. thieme-connect.de

The synthesis of isoquinoline N-oxides can also be achieved through more complex synthetic routes, for instance, via the intramolecular oxidative cyclization of ketoximes with alkenes using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant. researchgate.netnih.gov These N-oxide derivatives are valuable intermediates; for example, they can undergo rearrangement reactions, such as the Boekelheide rearrangement, to introduce functionality at the adjacent carbon positions. nih.gov Furthermore, the N-oxide moiety can be exploited for directing C-H functionalization reactions at the C2 position of the isoquinoline ring. beilstein-journals.org

Reduction Reactions of the Isoquinoline Ring

The isoquinoline core of this compound can undergo reduction to yield partially or fully saturated derivatives, such as dihydroisoquinolines and tetrahydroisoquinolines. These reactions are crucial for accessing a wider range of molecular geometries and pharmacophores. Catalytic hydrogenation is a common method, employing transition metal catalysts like ruthenium, rhodium, or cobalt. acs.orgnih.govnih.govmdpi.compku.edu.cn

For instance, asymmetric transfer hydrogenation of related dihydroisoquinolines has been achieved using chiral diamine ligands in complex with rhodium catalysts, yielding chiral tetrahydroisoquinolines. nih.govmdpi.com Another approach involves the use of a cobalt-amido cooperative catalyst for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reducing agent. nih.gov These dihydroquinolines can be further reduced to their tetrahydroquinoline counterparts. nih.gov

Table 1: Catalytic Systems for the Reduction of Isoquinoline and Quinoline (B57606) Scaffolds

| Catalyst System | Substrate Type | Product Type | Key Features |

| Chiral Rhodium Complexes | Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | Asymmetric reduction, modest to good enantioselectivity. nih.govmdpi.com |

| Cobalt-amido Cooperative Catalyst / H₃N·BH₃ | Quinolines | 1,2-Dihydroquinolines | High regioselectivity for partial reduction. nih.gov |

| Cationic Ruthenium Catalysts | Quinolines | 1,2,3,4-Tetrahydroquinolines | High enantioselectivity and turnover numbers. pku.edu.cn |

Halogenation and Dehalogenation Processes at Specific Positions

The introduction of halogen atoms onto the this compound scaffold is a key strategy for enabling further cross-coupling reactions. The positions on the isoquinoline and phenyl rings are subject to halogenation under different conditions. For the closely related 8-substituted quinolines, metal-free protocols have been developed for regioselective C5-H halogenation using trihaloisocyanuric acids as the halogen source. rsc.orgresearchgate.net This suggests that the C5 position of the this compound ring would be a likely site for electrophilic halogenation.

Bromination of 8-substituted quinolines has been studied extensively, with reagents like molecular bromine leading to mono- or di-brominated products depending on the stoichiometry and the nature of the substituent at the 8-position. researchgate.netresearchgate.net For example, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C-5 position. researchgate.net Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has also been reported. beilstein-journals.org Nickel- and cobalt-catalyzed iodination at the C5 position of 8-aminoquinolines using molecular iodine has been demonstrated as well. nih.gov These findings on substituted quinolines provide a strong basis for predicting the halogenation behavior of the this compound system.

Table 2: Conditions for Halogenation of 8-Substituted Quinolines

| Halogenating Agent | Catalyst/Promoter | Position(s) Halogenated | Substrate Type |

| Trihaloisocyanuric acid | Metal-free | C5 | 8-Substituted quinolines rsc.orgresearchgate.net |

| Br₂ | None | C5 and/or C7 | 8-Hydroxyquinoline (B1678124), 8-aminoquinoline researchgate.netresearchgate.net |

| Alkyl bromides | Copper | C5 | 8-Aminoquinoline amides beilstein-journals.org |

| I₂ | Nickel/Cobalt | C5 | 8-Aminoquinolines nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.orgbyjus.commasterorganicchemistry.commasterorganicchemistry.com The isoquinoline moiety acts as a substituent on the phenyl ring, influencing the rate and regioselectivity of the substitution. Due to the electron-withdrawing nature of the nitrogen-containing heterocyclic ring, the phenyl group is expected to be deactivated towards electrophilic attack compared to benzene (B151609). The directing effect would likely favor substitution at the meta and para positions of the phenyl ring, though steric hindrance from the isoquinoline core could influence the product distribution. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation or alkylation (using a Lewis acid catalyst). wikipedia.orgbyjus.commasterorganicchemistry.comlkouniv.ac.in

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is also a possibility, particularly if the ring is activated by strongly electron-withdrawing groups or if a good leaving group (like a halogen) is present. nih.govmdpi.comucalgary.ca The reaction proceeds via an addition-elimination mechanism, often forming a stable Meisenheimer complex intermediate. nih.gov The perfluorophenyl group, for instance, is highly susceptible to nucleophilic aromatic substitution. mdpi.com

Annulation and Ring-Closure Reactions leading to Fused Systems

Annulation and ring-closure reactions are powerful strategies for constructing polycyclic aromatic systems from the this compound scaffold. researchgate.netcaltech.eduorganic-chemistry.orgwikipedia.orgresearchgate.net These reactions involve the formation of one or more new rings fused to the existing isoquinoline or phenyl framework. For example, aryne annulation reactions have been used to synthesize isoquinolines from N-acyl dehydroamino esters. caltech.edu This type of strategy could potentially be adapted to build additional rings onto the this compound core.

Various named reactions are employed for ring formation, including the Bischler–Napieralski synthesis and the Pomeranz–Fritsch reaction for isoquinoline synthesis, and the Fischer indole (B1671886) synthesis for creating fused indole rings. wikipedia.orguomustansiriyah.edu.iq These methodologies could be applied to suitably functionalized this compound derivatives to create complex, fused heterocyclic systems. The development of novel annulation strategies, such as the [3+1+1+1] annulation to construct the pyridine (B92270) ring in quinolines, highlights the ongoing innovation in this area. organic-chemistry.org

Functional Group Interconversions on this compound Derivatives

Derivatives of this compound bearing various functional groups can undergo a wide range of interconversions to access new analogues. solubilityofthings.comorganic-chemistry.orgorganic-chemistry.org These transformations are standard in organic synthesis and can be applied to modify substituents on either the isoquinoline or the phenyl portion of the molecule.

Common functional group interconversions include:

Reduction of nitro groups: A nitro group, introduced via electrophilic nitration, can be reduced to an amino group using reagents like iron powder in acetic acid or catalytic hydrogenation. researchgate.net

Conversion of carboxylic acids: Carboxylic acid groups can be converted to esters, amides, or reduced to alcohols. nih.gov

Modification of hydroxyl groups: A hydroxyl group can be alkylated to form ethers or acylated to form esters. nih.gov

Cross-coupling reactions: Halogenated derivatives of this compound can serve as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. researchgate.net

These interconversions are essential for the synthesis of libraries of this compound derivatives for various applications and for the late-stage functionalization of complex molecules.

Coordination Chemistry and Ligand Design Involving 8 Phenylisoquinoline

8-Phenylisoquinoline as a N,C-Cyclometalating Ligand

The defining feature of this compound in coordination chemistry is its capacity to undergo cyclometalation. This process involves the formation of a stable five-membered metallacycle through coordination of the isoquinoline (B145761) nitrogen atom and the subsequent activation and coordination of a carbon atom from the appended phenyl ring to the metal center. This N,C-chelation is a hallmark of many highly emissive organometallic complexes, particularly those involving late transition metals like iridium and gold.

Design Principles for Tuning Ligand Properties

The design of metal complexes utilizing this compound as a cyclometalating ligand is guided by principles aimed at fine-tuning the resulting complex's properties. The inherent structure of this compound offers multiple sites for functionalization, allowing for systematic modification to achieve desired outcomes:

Electronic Tuning: Substituents introduced onto the phenyl ring or the isoquinoline core can significantly alter the electronic landscape of the ligand. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups (e.g., tert-butyl, dimethyl), tend to stabilize the highest occupied molecular orbital (HOMO) and can lead to a bathochromic shift (red-shift) in emission, extending into the deep-red and near-infrared (NIR) regions. Conversely, electron-withdrawing groups, like cyano (-CN), generally lower both HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, reducing the energy gap and potentially causing hypsochromic shifts (blue shifts) or stabilizing charge-transfer states. acs.orgacs.orgnih.govresearchgate.netsoton.ac.uk

Steric Effects: The introduction of bulky substituents, either on the this compound ligand itself or, more commonly, on ancillary ligands, can influence the coordination geometry and excited-state dynamics. Steric hindrance can reduce non-radiative decay pathways by preventing intermolecular interactions or distorting the complex in a way that favors radiative decay, thereby enhancing photoluminescence quantum yields (ΦPL). nsf.govrsc.orgnih.gov

π-Conjugation: Extending the π-conjugation within the ligand framework, for instance, by incorporating fused aromatic rings or additional conjugated moieties, also contributes to red-shifted emission by lowering the energy gap. mdpi.comacs.org

Coordination Site Preference: Substituents, particularly at the 5'-position of the phenyl ring, can influence the regioselectivity of cyclometalation. Steric effects may favor coordination at the 6'-position, while electronic effects, such as enhanced back-donation from the metal to the ligand, can favor coordination at the 2'-position. acs.orgacs.org

Synthesis and Structural Characterization of Metal Complexes (e.g., Iridium(III), Gold(III) Complexes)

The synthesis of metal complexes employing this compound typically involves established organometallic methodologies.

Iridium(III) Complexes: Iridium(III) complexes featuring this compound are predominantly synthesized as heteroleptic complexes of the type [Ir(C^N)₂(L^X)] or homoleptic [Ir(C^N)₃] complexes, where C^N represents a cyclometalating ligand and L^X is an ancillary ligand. A common synthetic route involves the initial formation of a chloro-bridged iridium dimer, [Ir(C^N)₂(μ-Cl)]₂, by reacting IrCl₃·nH₂O with two equivalents of the this compound ligand. This dimer is then reacted with a suitable ancillary ligand, such as acetylacetonate (B107027) (acac), to yield the final neutral or cationic complex. nsf.govrsc.orgacs.orgmdpi.comnsf.gov

Structural characterization is primarily achieved through techniques like single-crystal X-ray diffraction, which confirms the distorted octahedral coordination geometry around the iridium(III) center. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry are also crucial for confirming the structure and purity of the synthesized complexes. nih.govrsc.orgnsf.govacs.orgnih.govnih.govscilit.com

Gold(III) Complexes: Gold(III) complexes incorporating this compound have also been synthesized, often as bis-cyclometalated species, [Au(C^N)₂]⁺. These complexes are typically square planar, with the cyclometalating ligands occupying two coordination sites. acs.orgresearchgate.netnih.gov

Table 1: Representative Iridium(III) Complexes Featuring this compound

| Complex Name/Formula (General) | Cyclometalating Ligand | Ancillary Ligand | Metal Center | Key Structural Feature / Property | Citation(s) |

| [Ir(piq)₃] | 1-phenylisoquinoline (B189431) (piq) | None (homoleptic) | Ir(III) | Tris-cyclometalated; red emitter | mdpi.comresearchgate.netpsu.edu |

| [Ir(piq)₂(acac)] | 1-phenylisoquinoline (piq) | Acetylacetonate (acac) | Ir(III) | Heteroleptic; yellow-orange emitter | nsf.govrsc.orgmdpi.commdpi.comscilit.compsu.edu |

| [Ir(piq-CN)₂(acac)] | 1-phenylisoquinoline-4-carbonitrile (piq-CN) | Acetylacetonate (acac) | Ir(III) | Cyano substituent; blue-shifted emission compared to piq; NIR emitter | nih.govresearchgate.netnih.govnih.gov |

| [Ir(piq)₂(L^X)] | 1-phenylisoquinoline (piq) | Various π-donating ancillary ligands (e.g., pyrone, guanidinate) | Ir(III) | Heteroleptic; tunable deep-red to NIR emission; enhanced ΦPL with steric bulk on L^X | nsf.govrsc.orgacs.orgmdpi.com |

| [Ir(piq-R)₂(acac)] | Substituted 1-phenylisoquinoline (R = alkyl, fluoro) | Acetylacetonate (acac) | Ir(III) | Alkyl groups cause red-shift; fluoro groups can influence coordination site preference | acs.orgacs.orgnih.govpsu.edu |

Role of this compound in Ancillary and Heteroleptic Ligand Systems

This compound primarily functions as a cyclometalating ligand (C^N) in heteroleptic complexes. In these systems, it is paired with one or more ancillary ligands (L^X) that complete the coordination sphere around the metal center. The ancillary ligand plays a crucial role in modulating the electronic and steric environment of the metal, thereby influencing the complex's photophysical and electrochemical properties. Common ancillary ligands include β-diketonates (like acetylacetonate), β-ketoiminates, pyronates, and guanidinates. soton.ac.uknsf.govrsc.orgacs.orgmdpi.comacs.org The choice of ancillary ligand can affect the emission color, quantum yield, and excited-state lifetime. For instance, sterically encumbered or electron-rich ancillary ligands have been shown to enhance photoluminescence quantum yields and shift emission towards longer wavelengths. nsf.govrsc.orgacs.org

Metal-Ligand Bonding and Geometrical Aspects of this compound Complexes

The coordination of this compound to metal centers, particularly iridium, results in a distorted octahedral geometry. The cyclometalation process establishes strong metal-carbon (Ir-C) and metal-nitrogen (Ir-N) bonds, typically forming a five-membered chelate ring. The Ir-C bond lengths generally range from 1.9 to 2.1 Å, while Ir-N bond lengths are usually around 2.0 to 2.2 Å. rsc.orgnsf.govnih.govnih.govscilit.com

Density Functional Theory (DFT) calculations provide significant insights into the nature of these metal-ligand bonds and the electronic structure of the complexes. These studies reveal that the HOMO is often delocalized over the metal center and the phenyl rings of the cyclometalating ligand, while the LUMO is typically localized on the isoquinoline moiety. acs.orgnih.govnih.govpsu.eduresearchgate.netresearchgate.netnih.gov The interaction between metal d-orbitals and ligand π-orbitals, including metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions, dictates the photophysical properties. researchgate.netnih.govresearchgate.netacs.org The relative orientation of ligands and the precise bond lengths and angles around the metal center are critical for determining the excited-state dynamics and the efficiency of radiative decay. Elongation of metal-ligand bonds in excited states can contribute to non-radiative decay pathways. researchgate.net

Influence of Substituents on Coordination Modes and Electronic Properties

The strategic placement of substituents on the this compound framework is a powerful tool for tuning the electronic and photophysical properties of its metal complexes.

Electronic Effects: Substituents on the phenyl ring of this compound directly influence the HOMO and LUMO energy levels. Electron-donating groups (e.g., -CH₃, -OCH₃, -tBu) tend to raise the HOMO level, potentially leading to red-shifted emission. Electron-withdrawing groups (e.g., -CN, -CF₃) generally lower both HOMO and LUMO, affecting the energy gap and emission color. acs.orgacs.orgnih.govresearchgate.netsoton.ac.ukpsu.edu For example, the introduction of a cyano group on the phenyl ring of 1-phenylisoquinoline has been shown to lower the HOMO and LUMO levels, contributing to near-infrared emission. nih.govresearchgate.netnih.gov

Steric Effects: Bulky substituents, particularly on ancillary ligands, can influence the coordination environment and reduce non-radiative decay rates, thereby enhancing luminescence efficiency. nsf.govrsc.orgnih.gov Substituents on the phenyl ring can also influence the regioselectivity of cyclometalation, favoring either 2'- or 6'-coordination based on a balance of steric and electronic factors. acs.orgacs.org

Table 2: Influence of Substituents on Electronic and Photophysical Properties

| Substituent Type | Position on 8-PhIQ | Typical Effect on HOMO/LUMO | Typical Effect on Emission | Example Ligand/Complex | Citation(s) |

| Electron-Donating (e.g., -CH₃, -OCH₃, -tBu) | Phenyl ring (e.g., 5'-position) | Stabilizes/Raises HOMO; minor effect on LUMO | Red-shift (bathochromic) | 5'-methyl-PhIQ, 5'-methoxy-PhIQ | acs.orgacs.orgnih.gov |

| Electron-Withdrawing (e.g., -CN, -CF₃) | Phenyl ring (e.g., 4'-position of phenyl, 4-position of isoquinoline) | Lowers HOMO and LUMO; narrows energy gap | Blue-shift or stabilizes charge-transfer states | 1-phenylisoquinoline-4-carbonitrile (piq-CN) | acs.orgnih.govresearchgate.netsoton.ac.uknih.govnih.gov |

| Sterically Bulky (on ancillary ligand) | N/A | Modulates excited-state dynamics; reduces non-radiative decay | Enhances ΦPL; can contribute to red-shift | Various Ir(C^N)₂(L^X) complexes | nsf.govrsc.orgnih.gov |

Compound List

this compound (8-PhIQ)

1-Phenylisoquinoline (piq)

Iridium(III)

Gold(III)

Acetylacetonate (acac)

1-phenylisoquinoline-4-carbonitrile (piq-CN)

2-phenylpyridine (B120327) (ppy)

2-(2-pyridyl)benzothiophene (btp)

8-hydroxyquinoline (B1678124) (8-HQ)

2,6-bis(8-phenyl-3-isoquinolyl)pyridine

Photophysical and Optoelectronic Properties of 8 Phenylisoquinoline Based Systems

Applications in Organic Light-Emitting Diodes (OLEDs)

Tuning of Emission Color and Quantum Yields in OLED Architectures

The emission characteristics of organic light-emitting diodes (OLEDs) utilizing 8-phenylisoquinoline derivatives, particularly in the form of iridium(III) complexes, can be systematically tuned through chemical modification. The color of the emitted light and the phosphorescence quantum yield are highly sensitive to the electronic properties of substituents attached to the 1-phenylisoquinoline (B189431) (piq) ligands. researchgate.net

Introducing various substituent groups onto the phenyl ring of the ligand alters the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, modifies the energy of the emitting triplet state, leading to shifts in the emission wavelength. researchgate.net For instance, strategic placement of electron-donating or electron-withdrawing groups can fine-tune the emission color across the visible spectrum. researchgate.net

A study on a series of iridium complexes with substituted 1-phenylisoquinoline ligands demonstrated a significant range of emission colors and efficiencies. The maximum emission peaks for these complexes were tuned from 598 nm to 635 nm. researchgate.net Concurrently, the phosphorescence quantum yields varied between 0.17 and 0.32, and phosphorescence lifetimes ranged from 1.07 to 2.34 µs. researchgate.net This highlights that the nature of the substituent directly influences the kinetics of the excited-state decay. Specifically, substituents on the phenyl ring affect the stability of the HOMO and the degree of mixing between the triplet metal-to-ligand charge transfer (³MLCT) and triplet π–π* (³LC) excited states. researchgate.net

One notable example from this research is the complex tris[1-(4-fluoro-5-methylphenyl)isoquinolinato-C²,N]iridium(III) (Ir4F5Mpiq). An OLED device fabricated using this complex as the emitter achieved a high external quantum efficiency of 15.5% and a power efficiency of 12.4 lm/W, producing a deep-red emission with CIE coordinates of (0.66, 0.34). researchgate.net

Table 1: Performance of Selected 1-Phenylisoquinoline-Based Iridium Complexes

| Complex | Max Emission Peak (nm) | Quantum Yield (Φ) | Phosphorescence Lifetime (µs) | Max External Quantum Efficiency (EQE) of Device (%) |

|---|---|---|---|---|

| General Range of Studied Complexes | 598–635 | 0.17–0.32 | 1.07–2.34 | N/A |

| Ir4F5Mpiq | Not Specified | Not Specified | Not Specified | 15.5 |

Near-Infrared (NIR) Emission from this compound-Based Iridium Complexes

Achieving efficient near-infrared (NIR) emission from iridium(III) complexes remains a significant challenge due to the "energy gap law," which predicts that as the emission energy decreases, non-radiative decay pathways become more dominant, thus lowering efficiency. However, molecular design strategies utilizing derivatives of phenylisoquinoline as cyclometalated ligands have led to the development of highly efficient NIR-emitting phosphors. nih.gov

A key strategy involves functionalizing the 1-phenylisoquinoline-4-carbonitrile (piq-CN) ligand with various groups to modulate the complex's electronic properties. The introduction of electron-withdrawing groups like cyano (-CN) or electron-donating alkyl groups like tert-butyl or dimethyl significantly influences the HOMO and LUMO energy levels. nih.gov

For example, density functional theory (DFT) calculations have shown that a cyano group tends to lower both the HOMO and LUMO levels of the complex, whereas alkyl groups primarily raise the HOMO energy level. This targeted modification of the electronic structure allows for fine-tuning of the emission wavelength into the deep-red and NIR regions (700-900 nm). nih.gov

Research has yielded a series of deep-red to NIR emitting Ir(III) complexes with impressive performance in OLEDs. Two notable examples are Bu-CNIr, functionalized with a tert-butyl group, and DM-CNIr, functionalized with dimethyl groups. OLEDs based on Bu-CNIr achieved a maximum external quantum efficiency (EQE) of 7.1% with an emission peak at 695 nm. Even further into the NIR, devices using DM-CNIr demonstrated a maximum EQE of 7.2% with an emission peak at 714 nm. nih.gov These results underscore the viability of using substituted phenylisoquinoline derivatives to create high-performance NIR OLEDs. nih.gov

Table 2: Performance of NIR-Emitting Iridium(III) Complexes with Phenylisoquinoline-Based Ligands

| Complex | Substituent on piq-CN Ligand | Emission Peak in Device (nm) | Maximum External Quantum Efficiency (EQE) (%) | Photoluminescence Quantum Yield (Φem) in CH₂Cl₂ |

|---|---|---|---|---|

| CN-CNIr | Cyano | Not Specified | Not Specified | 0.08 |

| Bu-CNIr | tert-Butyl | 695 | 7.1 | 0.15 |

| DM-CNIr | Dimethyl | 714 | 7.2 | 0.08 |

Circularly Polarized Luminescence (CPL) in Chiral this compound Derivatives

Circularly polarized luminescence (CPL) is a phenomenon where a chiral luminescent molecule emits left- and right-handed circularly polarized light with different intensities. This property is of great interest for applications in 3D displays, security inks, and bio-imaging. The efficiency of CPL is quantified by the luminescence dissymmetry factor (g_lum), which measures the relative difference in the intensity of the two polarized components. uci.edu

While the synthesis of chiral molecules based on the quinoline (B57606) and isoquinoline (B145761) scaffold is an active area of research, the investigation of CPL properties in chiral this compound derivatives specifically is an emerging field. However, recent advances in related chiral isoquinoline systems demonstrate the potential of this molecular framework for creating CPL-active materials.

A notable example involves novel axially chiral isoquinoline-derived boramidines. Through synthetic strategies including metal-catalyzed cross-coupling and atroposelective C─H arylation, enantiomerically enriched compounds were produced. These chiral molecules exhibited significant shifts in their absorption and emission spectra compared to non-chiral analogues, with emission maxima in the cyan and green regions of the spectrum. Critically, they displayed pronounced CPL activity, demonstrating that the chiral isoquinoline backbone can effectively induce circularly polarized emission. rsc.org

The development of synthetic routes to other chiral isoquinoline derivatives, such as (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, further expands the library of potential CPL emitters. Although the chiroptical properties of these specific compounds have not yet been reported, their successful synthesis provides a platform for future investigations into their CPL capabilities. The combination of the rigid phenylisoquinoline structure with a chiral center is a promising strategy for designing new molecules that can translate molecular chirality into highly efficient circularly polarized light emission.

Table 3: List of Chemical Compounds

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| Ir4F5Mpiq | tris[1-(4-fluoro-5-methylphenyl)isoquinolinato-C²,N]iridium(III) |

| piq-CN | 1-phenylisoquinoline-4-carbonitrile |

| CN-CNIr | Iridium(III) complex with cyano-functionalized 1-phenylisoquinoline-4-carbonitrile ligand |

| Bu-CNIr | Iridium(III) complex with tert-butyl-functionalized 1-phenylisoquinoline-4-carbonitrile ligand |

| DM-CNIr | Iridium(III) complex with dimethyl-functionalized 1-phenylisoquinoline-4-carbonitrile ligand |

| N/A | (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one |

Catalytic Applications of 8 Phenylisoquinoline Derived Complexes

Photoredox Catalysis Mediated by Phenylisoquinoline Complexes

Phenylisoquinoline derivatives, particularly when incorporated into metal complexes, serve as effective photosensitizers and catalysts in photoredox reactions. These systems leverage light energy to initiate chemical transformations, offering sustainable and efficient pathways for various synthetic challenges.

Complexes featuring phenylisoquinoline ligands have demonstrated utility in photocatalytic carbon dioxide (CO₂) reduction. For instance, an iridium(III) complex incorporating 1-phenylisoquinoline (B189431) ligands, denoted as [Ir(piq)₂(dmb)]⁺, has been employed as a visible-light-driven photosensitizer in conjunction with a rhenium(I) catalyst for CO₂ reduction acs.org. The mechanistic pathway involves the absorption of visible light by the iridium complex, leading to its excited state. This excited state can then be reductively quenched by electron donors such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) or 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH). This process generates a stable one-electron-reduced species (OERS) of the iridium complex, which possesses sufficient reductive power to transfer an electron to the rhenium(I) catalyst, thereby initiating the CO₂ reduction cycle acs.org. The reductive quenching of the excited iridium complex by BNAH is thermodynamically favorable, underpinning the efficiency of this system acs.org. General principles of photocatalytic CO₂ reduction often involve a sequence of light absorption, charge separation, CO₂ adsorption, surface redox reactions, and product desorption, with supramolecular photocatalysts and mixed systems playing key roles acs.orgnih.gov.

Phenylisoquinoline derivatives are also instrumental in photoredox-catalyzed oxidation reactions, notably the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). An iridium(III) photocatalyst, specifically [Ir(ttpy)(pq)Cl]PF₆, where 'pq' represents 3-phenylisoquinoline (B1583570), has been shown to efficiently catalyze the oxidation of NADH nih.govmdpi.com. This process generates NAD• radicals with a high turnover frequency. Mechanistic investigations, supported by density functional theory (DFT) calculations, suggest that π stacking interactions between the iridium complex and NADH facilitate photoinduced single-electron transfer nih.gov. Such complexes can localize within cellular mitochondria, disrupting electron transport by photocatalytically oxidizing NADH. This leads to NADH depletion, an intracellular redox imbalance, and ultimately, apoptotic cancer cell death, offering a novel strategy for cancer phototherapy nih.govmdpi.com.

The design of efficient photosensitizers incorporating phenylisoquinoline moieties focuses on optimizing their photophysical and electrochemical properties. For example, iridium(III) complexes featuring phenylisoquinoline ligands, such as [Ir(piq)₂(dmb)]⁺, exhibit strong absorption in the visible light spectrum and possess notably long excited-state lifetimes, with a reported value of 2.8 μs for [Ir(piq)₂(dmb)]⁺ acs.org. These characteristics are crucial for effective photoredox catalysis, as they ensure efficient light harvesting and provide ample time for electron or energy transfer to occur ossila.com. The design of highly oxidative iridium(III) photocatalysts, like [Ir(ttpy)(pq)Cl]PF₆, leverages the phenylisoquinoline ligand to achieve potent redox capabilities essential for reactions such as NADH oxidation nih.govmdpi.com. General design principles for photosensitizers emphasize strong light absorption, appropriate excited-state redox potentials, and extended excited-state lifetimes to maximize their performance in photoredox reactions ossila.com.

Transition Metal-Catalyzed Organic Transformations

Beyond photoredox catalysis, phenylisoquinoline ligands are integral to the development of efficient transition metal catalysts, particularly those based on gold.

Stable bis-cyclometallated gold(III) complexes featuring phenylisoquinoline ligands, specifically 3-phenylisoquinoline, have been developed as effective catalysts for a range of organic transformations polyu.edu.hkpolyu.edu.hk. These complexes, often featuring a distorted square planar geometry, exhibit enhanced catalytic activity due to factors such as elongated Au-N bonds polyu.edu.hk.

Key reactions catalyzed by these gold(III)-phenylisoquinoline systems include:

Propargylamine Synthesis: Bis-cyclometallated gold(III) complexes with 3-phenylisoquinoline ligands have demonstrated high efficiency in catalyzing the synthesis of propargylamines. For instance, using a complex with a distorted geometry, yields of approximately 83% were achieved polyu.edu.hk. Furthermore, these catalysts have enabled the stereoselective synthesis of propargylamines, reaching up to 90% isolated yield with excellent diastereoselectivity (dr >99:1) polyu.edu.hk.

Indole (B1671886) Alkylation: These gold(III) complexes are also effective in catalyzing the alkylation of indoles, with yields reported up to 94% polyu.edu.hk.

The stabilization of the gold(III) center by cyclometalation prevents premature reductive elimination to gold(I), thereby maintaining catalytic activity uio.no.

Table 6.2.1: Gold(III) Catalysis with Phenylisoquinoline Ligands

| Reaction Type | Ligand (Phenylisoquinoline Isomer) | Catalyst System | Yield (%) | Selectivity/Other Data | Citation |

| Propargylamine Synthesis | 3-Phenylisoquinoline | Bis-cyclometallated Au(III) complex | ~83 | N/A | polyu.edu.hk |

| Stereoselective Propargylamine Synthesis | 3-Phenylisoquinoline | Bis-cyclometallated Au(III) complex | ~90 | dr >99:1 | polyu.edu.hk |

| Indole Alkylation | 3-Phenylisoquinoline | Bis-cyclometallated Au(III) complex | ~94 | N/A | polyu.edu.hk |

Phenylisoquinoline ligands also play a role in cooperative dual catalysis systems, particularly those involving gold and silver. The combination of gold and silver catalysts, utilizing phenylisoquinoline ligands, has been employed for substrate activation in reactions such as indole alkylation polyu.edu.hkpolyu.edu.hk. In these dual catalysis systems, the synergistic action of both metals enables efficient transformations, with indole alkylation achieving yields of approximately 80% when employing a gold-silver system with 3-phenylisoquinoline ligands polyu.edu.hk. Such dual catalysis approaches leverage the distinct yet complementary reactivity of different metal centers to achieve enhanced catalytic performance mdpi.comacs.org.

Table 6.2.2: Gold-Silver Dual Catalysis with Phenylisoquinoline Ligands

| Reaction Type | Ligand (Phenylisoquinoline Isomer) | Catalyst System | Yield (%) | Citation |

| Indole Alkylation | 3-Phenylisoquinoline | Gold-Silver Dual Catalysis | ~80 | polyu.edu.hk |

Compound List:

8-Phenylisoquinoline (general class)

1-Phenylisoquinoline (as 'piq')

3-Phenylisoquinoline (as 'pq')

[Ir(ttpy)(pq)Cl]PF₆ (Iridium(III) photocatalyst)

[Ir(piq)₂(dmb)]⁺ (Iridium(III) complex)

Re(I) catalyst (general)

BNAH (1-benzyl-1,4-dihydronicotinamide)

BIH (1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole)

[Au(C^N)₂BF₄-] (Gold(III) complexes)

2-phenylquinoline (B181262) (as HC^N ligand)

[Au(ppy)Cl₂] (Gold(III) complex with 2-phenylpyridine)

Catalyst Regeneration and Turnover Frequency Studies

The efficiency and economic viability of catalytic processes are critically assessed through metrics such as Turnover Number (TON) and Turnover Frequency (TOF), alongside the catalyst's ability to be regenerated and reused.

Turnover Number (TON) quantifies the total number of catalytic cycles a single active site can perform before deactivation occurs, essentially measuring the catalyst's longevity and total catalytic output. Turnover Frequency (TOF) , on the other hand, measures the number of catalytic cycles per unit time per active site, serving as a direct indicator of the catalyst's intrinsic activity and reaction rate nptel.ac.inresearchgate.netperfectlight.com.cn. Catalyst regeneration refers to the process of restoring a deactivated catalyst to its active state, a crucial step for improving the sustainability and cost-effectiveness of catalytic systems.

While the principles of TON and TOF are well-established and vital for evaluating catalyst performance, specific studies detailing the catalyst regeneration or comprehensive turnover frequency analyses for catalytic systems employing This compound as a ligand were not prominently identified within the reviewed literature. Although general concepts of catalyst recycling are discussed for various heterogeneous and homogeneous systems amlongroup.comdicp.ac.cn, and related isoquinoline (B145761) compounds are subjects of catalytic research figshare.com, dedicated investigations into the regeneration and detailed TOF characterization of catalysts specifically derived from or utilizing this compound in catalytic applications are not explicitly detailed in the provided search results.

| Metric | Definition | Significance | Data for this compound Catalysts |

| Turnover Number (TON) | The number of catalytic reactions or the amount of target product generated or reactant consumed per active site under certain conditions, up to the decay of activity. | Measures catalyst longevity and total catalytic output. | Not specifically reported |

| Turnover Frequency (TOF) | The number of catalytic reactions or the amount of target product generated or reactant consumed per unit time per active site under certain conditions, reflecting the intrinsic activity of the catalyst. | Quantifies the specific activity of a catalytic center. | Not specifically reported |

| Catalyst Regeneration | The process of restoring a deactivated catalyst to its active state, often through physical or chemical treatments, to enable reuse and improve process economics. | Enhances sustainability and cost-effectiveness of catalytic processes. | Not specifically reported |

Sensing Applications Utilizing 8 Phenylisoquinoline Derivatives

Design Principles for 8-Phenylisoquinoline-Based Chemosensors

The design of effective chemosensors based on this compound derivatives hinges on several key principles aimed at achieving high sensitivity, selectivity, and a robust signal transduction mechanism. The core this compound structure often serves as the fluorophore or chromophore, while specific functional groups are strategically incorporated to act as recognition sites for target analytes.

Fluorophore/Chromophore Selection: The inherent fluorescence or UV-Vis absorption characteristics of the this compound moiety are fundamental. Modifications to the core structure or the addition of conjugated systems can tune these properties, influencing excitation and emission wavelengths, quantum yield, and photostability .

Receptor Design: The crucial element for analyte recognition is the receptor unit. For metal ion sensing, chelating groups such as amines, hydroxyls, carboxylates, or nitrogen-containing heterocycles are appended to the this compound scaffold. These groups are designed to selectively bind specific ions through coordination bonds, often leading to a change in the electronic environment of the fluorophore nih.govresearchgate.net. The phenyl substituent at the 8-position can influence the electronic distribution and steric accessibility of potential binding sites.

Signal Transduction Mechanism: The binding event between the receptor and the analyte must translate into a measurable signal. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the receptor unit may quench the fluorophore's emission via PET. Upon analyte binding, the receptor's redox potential changes, inhibiting PET and leading to a "turn-on" fluorescence response semanticscholar.orgnih.gov.

Förster Resonance Energy Transfer (FRET): Two fluorophores with overlapping emission and absorption spectra can be used. Analyte binding can alter the distance or orientation between them, modulating FRET and resulting in a ratiometric signal mdpi.com.

Internal Charge Transfer (ICT): Analyte binding can induce a change in the molecule's polarity or electron distribution, affecting ICT and leading to shifts in absorption or emission wavelengths (solvatochromism) mdpi.com.

Heavy Atom Effect: For certain metal ions, coordination can enhance intersystem crossing, leading to phosphorescence or quenching of fluorescence mdpi.comresearchgate.net.

Selectivity and Sensitivity: Design considerations must prioritize selectivity for the target analyte over interfering species. This is often achieved through the careful selection of receptor functional groups and the steric and electronic environment around the binding site nih.govresearchgate.net. Sensitivity is dictated by the binding affinity and the efficiency of the signal transduction mechanism, often quantified by the limit of detection (LOD).

Metal Ion Recognition and Sensing Mechanisms (e.g., Zn²⁺ Detection)

This compound derivatives have shown significant promise in the selective detection of various metal ions, with a particular focus on biologically relevant ions like Zn²⁺. The isoquinoline (B145761) nitrogen and potential donor atoms on appended functional groups readily coordinate with metal cations.

Zinc Ion (Zn²⁺) Sensing: Zinc ions play critical roles in numerous biological processes, and their dysregulation is linked to various diseases nih.govtu-clausthal.de. 8-Aminoquinoline (B160924) derivatives, which share structural similarities with isoquinolines, are well-established Zn²⁺ sensors nih.gov. For instance, a benzimidazole-functionalized 8-aminoquinoline was reported to exhibit a highly selective "turn-on" fluorescence response to Zn²⁺, attributed to the inhibition of tautomerization upon coordination tu-clausthal.dersc.org. Similarly, 8-hydroxyquinoline (B1678124) derivatives are widely recognized for their Zn²⁺ sensing capabilities, often employing fluorescence enhancement mechanisms upon complexation nih.govresearchgate.netnih.gov. While direct examples of this compound specifically for Zn²⁺ detection are less prominent in the initial search results, the established sensing motifs within the broader quinoline (B57606) and isoquinoline families suggest that this compound scaffolds can be engineered for such purposes. The phenyl group at the 8-position can influence the electronic properties and steric hindrance around the potential binding sites, thereby tuning selectivity and affinity for metal ions.

Other Metal Ions: Beyond Zn²⁺, derivatives of related quinoline and isoquinoline structures have been developed for sensing other metal ions, including Cu²⁺, Ag⁺, Hg²⁺, Fe³⁺, and Co²⁺ researchgate.netmdpi.comresearchgate.netmdpi.comindianchemicalsociety.comcapes.gov.br. The sensing mechanisms often involve fluorescence quenching or enhancement, colorimetric changes, or shifts in absorption/emission spectra upon metal coordination. For example, a benzimidazole-based 8-aminoquinoline was shown to detect both Zn²⁺ and Cu²⁺, with Zn²⁺ leading to a dual-emission response and Cu²⁺ causing an "ON-OFF" behavior capes.gov.br.

Development of Fluorescent Probes with this compound Scaffolds

The development of fluorescent probes based on the this compound framework leverages its intrinsic photophysical properties, often enhanced by strategic functionalization.

Fluorophore Modification: The this compound core can be modified with electron-donating or electron-withdrawing groups to tune its fluorescence properties. For example, incorporating extended π-conjugation can red-shift emission wavelengths, while strategic placement of functional groups can enable specific sensing mechanisms like PET or ICT mdpi.commdpi.com.

Iridium(III) Complexes: Cyclometalated iridium(III) complexes incorporating phenylisoquinoline ligands have been explored for their luminescent properties, making them suitable for sensing applications researchgate.netmdpi.comresearchgate.netnih.govuni-wuppertal.decore.ac.ukresearchgate.netsemanticscholar.orgacs.orgresearchgate.net. These complexes often exhibit strong phosphorescence and can be designed to respond to specific analytes. For instance, iridium complexes with phenylisoquinoline ligands have been investigated for sensing thiophenol mdpi.com and as components in oxygen sensors nih.govresearchgate.net. The ability to tune the emission color and intensity through ligand design makes these complexes versatile platforms for fluorescent probes.

Mechanism-Driven Design: Probes are designed to exhibit a clear fluorescence change upon analyte binding. This could be a "turn-on" response where fluorescence intensity increases significantly (e.g., by inhibiting PET) semanticscholar.orgnih.govrsc.org, a "turn-off" response where fluorescence is quenched, or a ratiometric response where the ratio of fluorescence intensities at two different wavelengths changes mdpi.commdpi.com.

Supramolecular Assemblies for Enhanced Sensing Performance

Supramolecular chemistry offers advanced strategies for creating highly organized structures that can amplify sensing signals or introduce new functionalities.

Host-Guest Chemistry: this compound derivatives can be incorporated into larger supramolecular architectures, such as macrocycles or cages, to create sophisticated host-guest systems. The this compound unit can act as either the host (receptor) or the guest (fluorophore), or both. These assemblies can enhance selectivity through pre-organization of binding sites and amplify the response by bringing multiple recognition events into close proximity numberanalytics.comnih.govunica.it.

Self-Assembly: The self-assembly of molecules into ordered structures like nanofibers, gels, or nanoparticles can lead to improved sensor performance. For example, incorporating luminescent metal complexes, including those with phenylisoquinoline ligands, into supramolecular assemblies can create materials with tailored optical properties for sensing applications chemrxiv.orgfrontiersin.org. The controlled arrangement of sensing units within a supramolecular framework can lead to cooperative binding effects and enhanced signal transduction.

Integration with Nanomaterials: this compound derivatives can be grafted onto or encapsulated within nanomaterials like quantum dots (QDs) or metal-organic frameworks (MOFs). This integration can improve water solubility, enhance photostability, and provide a larger surface area for analyte interaction, leading to more sensitive and robust sensors wrc.org.za.

Spectroscopic Read-out Strategies for this compound Sensors

The detection and quantification of analytes using this compound-based sensors rely on various spectroscopic techniques that monitor changes in the molecule's interaction with light.

Fluorescence Spectroscopy: This is the most common read-out strategy. Changes in fluorescence intensity (turn-on/turn-off), emission wavelength shifts (ratiometric sensing), or fluorescence lifetime are monitored upon analyte binding researchgate.netsemanticscholar.orgnih.govtu-clausthal.dersc.orgnih.govmdpi.comindianchemicalsociety.commdpi.com. The high sensitivity and specificity of fluorescence make it ideal for detecting low concentrations of analytes.

UV-Vis Absorption Spectroscopy: Changes in the UV-Vis absorption spectrum, such as bathochromic (red) or hypsochromic (blue) shifts, or alterations in absorbance intensity, can indicate analyte binding. This method is often used for colorimetric sensing, where a visible color change accompanies the binding event mdpi.comindianchemicalsociety.commt.comtechnologynetworks.comijrti.org.

Phosphorescence Spectroscopy: For iridium(III) complexes incorporating phenylisoquinoline ligands, phosphorescence is a key read-out. Changes in phosphorescence intensity, lifetime, or emission color can signal the presence of an analyte researchgate.netmdpi.comresearchgate.netnih.govuni-wuppertal.deresearchgate.netsemanticscholar.org.

Electrochemiluminescence (ECL): Some metal complexes, including those with isoquinoline ligands, can be utilized in ECL sensing, where a luminescent signal is generated through an electrochemical process mdpi.comacs.org.

Computational and Theoretical Investigations of 8 Phenylisoquinoline Systems

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method for investigating the electronic structure and ground-state properties of molecules. Its ability to balance accuracy with computational efficiency makes it a powerful tool for analyzing chemical systems.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

DFT calculations are instrumental in determining the electronic configuration of molecules, with a particular focus on frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability, reactivity, and electronic properties, such as its potential for charge transfer physchemres.orgirjweb.comnih.gov. Studies on phenylisoquinoline derivatives frequently report HOMO-LUMO gaps as a metric for understanding their electronic behavior acs.orgacs.orgatlas.jp. The HOMO and LUMO orbitals are often found to be localized around the extended aromatic systems within these molecules physchemres.org.

Commonly employed DFT functionals for such analyses include B3LYP, PBE, BH&HLYP, and wB97X-D, often in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) physchemres.orgirjweb.comnih.govdergipark.org.tr. The choice of functional and basis set can influence the accuracy of the calculated HOMO-LUMO gap, with some studies highlighting the importance of selecting appropriate functionals for reliable predictions nih.govreddit.com.

Table 1: Common DFT Functionals and Basis Sets in Phenylisoquinoline Studies

| Functional | Basis Set | Primary Application in Studies | References |

| B3LYP | 6-311G(d,p) | Ground/Excited states, Spectra | physchemres.orgirjweb.comacs.orgdergipark.org.tr |

| PBE | N/A | HOMO-LUMO gap prediction | nih.gov |

| BH&HLYP | N/A | HOMO-LUMO gap prediction | nih.gov |

| wB97X-D | N/A | HOMO-LUMO gap prediction | reddit.com |

| BP86 | N/A | Ground/Excited states | respectprogram.org |

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental step in theoretical calculations, aiming to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy atomistica.onlinecp2k.org. This process involves iteratively adjusting atomic coordinates until a stationary point on the potential energy surface is reached, typically corresponding to a local or global minimum atomistica.onlinecp2k.org. DFT methods are routinely used for geometry optimization, providing optimized structures that serve as the basis for further investigations, such as vibrational frequency calculations or excited-state property predictions acs.orgatomistica.onlinersc.org. For phenylisoquinoline derivatives, geometry optimization is performed to establish their ground-state conformations, which are critical for understanding their electronic and photophysical properties acs.orgrsc.org. Common optimization algorithms include the BFGS method atomistica.onlinecp2k.org.

Table 2: Role and Methods of Geometry Optimization in Phenylisoquinoline Studies

| Purpose | Computational Method | Typical Algorithms | Key Outputs | References |

| Finding Stable Conformations | DFT | BFGS, Conjugate Gradient | Optimized molecular geometry, energy minimization | acs.orgatomistica.onlinecp2k.orgrsc.org |

| Input for Excited State Calculations | DFT | N/A | Ground-state optimized structures | acs.orgrsc.org |

| Understanding Reactivity and Stability | DFT | N/A | Minimum energy structures | atomistica.online |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic excited states and their properties. It is the predominant method for simulating spectroscopic phenomena, such as UV-Vis absorption and fluorescence acs.orgfaccts.dechimia.chrsc.orguci.eduacs.org.

Prediction of Absorption and Emission Spectra

TD-DFT calculations are extensively used to predict the absorption and emission spectra of molecules. This involves calculating transition energies, oscillator strengths, and ultimately, the wavelengths at which a molecule absorbs or emits light acs.orgrespectprogram.orgrsc.orgacs.orgresearchgate.net. Studies involving phenylisoquinoline moieties, particularly in the context of iridium complexes for organic light-emitting diodes (OLEDs), leverage TD-DFT to understand and tune color emission properties acs.orgacs.orgatlas.jprsc.orggoogle.se. By analyzing the electronic transitions, researchers can gain insights into how structural modifications affect the photophysical behavior acs.orgrsc.org.

Table 3: TD-DFT Applications and Typical Results for Phenylisoquinoline Systems

| Application | Computational Method | Key Outputs | References |

| Absorption Spectra Prediction | TD-DFT | , Oscillator Strengths | acs.orgrespectprogram.orgrsc.orgresearchgate.net |

| Emission Spectra Prediction | TD-DFT | Emission wavelengths | acs.orgrsc.orgacs.org |

| Excited State Characterization | TD-DFT | State composition, Transition energies | acs.orgrsc.orgrsc.orgacs.org |

| Color Tuning in Emitters | TD-DFT | Understanding substituent effects on spectra | acs.orgacs.orgatlas.jprsc.orggoogle.se |

Calculation of Radiative and Non-Radiative Rate Constants